molecular formula C12H18FN3 B14768146 (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine

(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B14768146
M. Wt: 223.29 g/mol
InChI Key: NUOMYIPHFZUPIF-JTQLQIEISA-N
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Description

(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is a chiral compound that features a pyrrolidine ring substituted with a 4-amino-2-fluorophenyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-amino-2-fluorobenzaldehyde.

    Formation of Pyrrolidine Ring: The aldehyde is then subjected to a reductive amination reaction with N,N-dimethylamine and a suitable reducing agent such as sodium triacetoxyborohydride.

    Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective reagents and catalysts, are typically employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium thiolate or primary amines.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding phenyl derivative.

    Substitution: Formation of substituted derivatives with thiol or amine groups.

Scientific Research Applications

(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The enantiomer of the compound with different pharmacological properties.

    1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The racemic mixture of the compound.

    4-Amino-2-fluorophenyl thiocyanate: A structurally related compound with different functional groups.

Uniqueness

(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.

Properties

Molecular Formula

C12H18FN3

Molecular Weight

223.29 g/mol

IUPAC Name

(3S)-1-(4-amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C12H18FN3/c1-15(2)10-5-6-16(8-10)12-4-3-9(14)7-11(12)13/h3-4,7,10H,5-6,8,14H2,1-2H3/t10-/m0/s1

InChI Key

NUOMYIPHFZUPIF-JTQLQIEISA-N

Isomeric SMILES

CN(C)[C@H]1CCN(C1)C2=C(C=C(C=C2)N)F

Canonical SMILES

CN(C)C1CCN(C1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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